1-Chloro-2,4-dimethoxy-3-fluorobenzene
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Overview
Description
1-Chloro-2,4-dimethoxy-3-fluorobenzene is an aromatic compound with the molecular formula C8H8ClFO2 It is characterized by the presence of chlorine, fluorine, and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxy-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of 2,4-dimethoxybenzene. The reaction typically requires a catalyst such as iron(III) chloride for chlorination and a fluorinating agent like hydrogen fluoride for fluorination .
Industrial Production Methods: Industrial production of 1-chloro-3-fluoro-2,4-dimethoxybenzene often involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by halogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-dimethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different substituents replacing the chlorine or fluorine atoms.
Oxidation: Products can include quinones or other oxidized aromatic compounds.
Reduction: Reduced products may include partially or fully hydrogenated derivatives.
Scientific Research Applications
1-Chloro-2,4-dimethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-2,4-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity towards nucleophiles. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products .
Comparison with Similar Compounds
- 1-Chloro-3-fluoro-2-methoxybenzene
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
- 2-Fluoro-1,4-dimethoxybenzene
Uniqueness: 1-Chloro-2,4-dimethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Properties
IUPAC Name |
1-chloro-3-fluoro-2,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFNQWKVLGVWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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